6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-2-3-9-10-4-7(6-12)11(9)5-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFCMRSKRBDNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=NC=C2C=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717073 | |
| Record name | 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-87-8 | |
| Record name | 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reactant concentrations can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid.
Reduction: 6-Methoxyimidazo[1,2-A]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through various pathways, including signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The inhibitory activity of 6-substituted imidazopyridine derivatives against urease has been systematically explored. Below is a detailed comparison based on substituent type, position, and enzymatic inhibition data (Table 1).
Table 1: Comparison of 6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde Analogs as Urease Inhibitors
Key Findings :
Substituent Electronic Effects: EWGs Enhance Potency: Analogs with EWGs (e.g., -CF₃ in 4i and -NO₂ in 4g) exhibit superior inhibition (IC₅₀ < 10 μM) compared to thiourea (IC₅₀ = 21.37 μM). These groups stabilize ligand-enzyme interactions via halogen bonding and dipole effects . Electron-Donating Groups (EDGs): Methoxy (-OCH₃) substituents, as in 4e, show reduced activity (IC₅₀ > 21.37 μM), likely due to unfavorable electronic effects for binding to urease’s active site .
Substituent Position: Ortho vs. Meta: The position of -CF₃ significantly impacts potency. Analog 4i (meta-CF₃) is more active than 4o (ortho-CF₃), attributed to better alignment with hydrophobic pockets (e.g., Leu253, His323) . Di-Substituted Derivatives: 4h (2,4-di-OH) is less potent than 4g (meta-OH/-NO₂), indicating steric hindrance or suboptimal hydrogen-bond geometry in di-substituted analogs .
Predicted Activity of 6-Methoxy Derivative :
- Based on SAR trends, the 6-methoxy analog is expected to exhibit moderate urease inhibition (IC₅₀ > 10 μM) due to its EDG nature. However, its activity could vary depending on the aryl ring’s substitution pattern and docking conformation .
Molecular Docking Insights :
- Hydrogen Bonding: Analogs with -OH or -NO₂ form strong hydrogen bonds with residues like Glu331 and Ala334, critical for stabilizing the enzyme-inhibitor complex .
- Pi Interactions : Aromatic stacking (e.g., pi-pi T-shaped with Phe335) enhances binding affinity, as seen in 4i and 4g .
Biological Activity
Overview
6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Its unique molecular structure, characterized by a fused bicyclic system, contributes to its distinct chemical and biological properties. The molecular formula is with a molecular weight of 176.17 g/mol.
The biological activity of this compound primarily involves its interaction with various biological targets, leading to significant biochemical effects:
- Target of Action : The compound is known to interact with bacterial cells and may inhibit their growth and proliferation through specific biochemical pathways.
- Mode of Action : It is believed that the compound disrupts normal cellular functions in bacteria, ultimately leading to cell death. This mechanism is similar to other imidazo[1,2-A]pyridine derivatives that have shown antibacterial properties.
- Biochemical Pathways : The compound interferes with essential metabolic processes in bacterial cells, which can include inhibition of key enzymes involved in cell wall synthesis or energy metabolism.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antibacterial Activity : Preliminary studies suggest that this compound can inhibit the growth of several bacterial strains, including multidrug-resistant strains. Its minimum inhibitory concentration (MIC) has been reported in the range of 0.10 – 0.19 μM against certain strains of tuberculosis (TB) .
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | MIC Range (μM) |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | 0.10 – 0.19 |
| Anti-Tuberculosis | Effective against MDR and XDR strains | 0.05 – 1.5 |
| Enzyme Inhibition | Potential QcrB inhibitor | N/A |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives related to this compound:
- A study evaluating novel imidazo[1,2-a]pyridinecarboxamide derivatives reported that modifications to the structure significantly enhanced anti-TB activity. Compounds derived from this class were found to be more potent than traditional treatments like isoniazid against resistant TB strains .
- Another investigation highlighted the importance of structural modifications on the imidazo-pyridine framework, demonstrating that specific substitutions could lead to improved pharmacokinetic properties and increased selectivity against target pathogens .
Pharmacokinetics and ADME Properties
Pharmacokinetic studies are crucial for understanding the behavior of this compound in biological systems:
- Absorption : Initial findings suggest favorable absorption characteristics.
- Distribution : The compound shows significant plasma protein binding (>99%) which may influence its therapeutic efficacy.
- Metabolism : Metabolic pathways involving cytochrome P450 enzymes have been identified as key factors in the bioactivation and detoxification of this compound.
- Excretion : Further studies are required to elucidate the excretion pathways and half-life of the compound in vivo.
Table 2: Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| Plasma Protein Binding | >99% |
| CYP Inhibition (CYP3A4) | 52.2% |
| Hepatocyte Stability | 0.19% remaining (human) at 2 hrs |
| Liver Microsome Stability | 1.51% remaining (human) at 60 mins |
Q & A
Q. What are the common synthetic routes for 6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde?
Methodological Answer:
- Route 1: Use a Cu(II)-catalyzed dehydrogenative aminooxygenation of 6-methoxy-substituted precursors, as demonstrated in imidazo[1,2-a]pyridine-3-carbaldehyde synthesis .
- Route 2: Modify the 6-position via oxidation or substitution reactions. For example, 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde can undergo Mizoroki–Heck reactions to introduce functional groups, with optimization of Pd(OAc)₂ and tri(o-tolyl)phosphine catalysts under inert atmospheres .
- Purification: Column chromatography (silica gel, EtOAc/hexane) yields ~69% purity, as seen in analogous methoxy-substituted derivatives .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- IR Spectroscopy: Identify carbonyl (C=O, ~1685–1600 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches .
- NMR: ¹H NMR reveals aldehyde proton (δ ~9.8–10.2 ppm), aromatic protons (δ ~6.8–8.5 ppm), and methoxy group (δ ~3.8–4.0 ppm). ¹³C NMR confirms aldehyde carbon (δ ~190–195 ppm) .
- X-Ray Diffraction: Resolve intramolecular H-bonding between the aldehyde and peri-H atoms (e.g., H-5), with interatomic distances ~2.5–3.0 Å .
Advanced Research Questions
Q. How does the methoxy group at the 6-position influence electronic properties and reactivity?
Methodological Answer:
- Electronic Effects: The methoxy group donates electron density via resonance, stabilizing the imidazo[1,2-a]pyridine core and altering frontier molecular orbitals (HOMO-LUMO gaps). This is confirmed by DFT calculations in analogous chalcone derivatives .
- Reactivity Impact: Electron-donating methoxy groups enhance electrophilic substitution at the 3-carbaldehyde position, facilitating Schiff base formation (e.g., with p-anisidine) under reflux in methanol with glacial acetic acid catalysis .
Q. How can contradictory crystallographic data on hydrogen bonding be resolved?
Methodological Answer:
- Refinement Software: Use SHELXL for high-resolution data refinement. For ambiguous H-bonding interactions (e.g., C–H⋯O/N), employ restraints (DFIX, DANG) and validate via R-factor convergence (<5%) .
- Validation Tools: Cross-check with PLATON ADDSYM to detect missed symmetry and Mercury for Hirshfeld surface analysis .
Q. What strategies optimize the synthesis of derivatives for antimicrobial activity?
Methodological Answer:
- Derivative Design: Attach chalcone or oxazole moieties via Claisen-Schmidt condensation (PEG-400 solvent, 16-hour reflux) to enhance bioactivity .
- Activity Screening: Test against Trypanosoma cruzi and Leishmania infantum using in vitro assays (IC₅₀ values <10 μM). Prioritize compounds with trifluoromethyl or nitro substituents for improved membrane permeability .
Q. How do computational methods predict nonlinear optical (NLO) properties of derivatives?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-311++G(d,p) basis sets to calculate hyperpolarizability (β) and dipole moments. Validate with experimental Z-scan techniques for nonlinear refractive indices .
- Structure-Activity: Electron-withdrawing groups (e.g., nitro) at the 2-position enhance NLO response by delocalizing π-electrons in coumarin-imidazo hybrids .
Data Analysis & Experimental Design
Q. How to address low yields in Mizoroki–Heck functionalization reactions?
Methodological Answer:
- Catalyst Optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (triarylphosphines vs. N-heterocyclic carbenes). Use Design of Experiments (DoE) to balance temperature (80–120°C) and solvent polarity (DMF vs. toluene) .
- Byproduct Analysis: Monitor reaction progress via LC-MS. Quench side reactions (e.g., homocoupling) with excess boronic acid and degassed solvents .
Q. What experimental controls are critical in urease inhibition studies?
Methodological Answer:
- Positive Controls: Include thiourea derivatives (e.g., acetohydroxamic acid) to benchmark IC₅₀ values.
- Negative Controls: Test solvent (DMSO) and unsubstituted imidazo[1,2-a]pyridine to isolate substituent effects .
- Kinetic Assays: Use Lineweaver-Burk plots to determine inhibition mechanism (competitive vs. non-competitive) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
